Product packaging for Phenylalanylarginine fluoromethyl ketone(Cat. No.:CAS No. 139323-38-9)

Phenylalanylarginine fluoromethyl ketone

Cat. No.: B237657
CAS No.: 139323-38-9
M. Wt: 471.5 g/mol
InChI Key: DFTWUKFUYPTDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenylalanylarginine fluoromethyl ketone is a chemical compound with the CAS Registry Number 139323-38-9 . It is recognized for its role as a calpain inhibitor. Calpains are a family of calcium-dependent cysteine proteases that play a role in various normal and pathological cellular processes. Inhibitors like this compound are therefore valuable tools in biochemical research for studying the mechanisms and pathways involving calpain activity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30FN5O4 B237657 Phenylalanylarginine fluoromethyl ketone CAS No. 139323-38-9

Properties

IUPAC Name

benzyl N-[1-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN5O4/c25-15-21(31)19(12-7-13-28-23(26)27)29-22(32)20(14-17-8-3-1-4-9-17)30-24(33)34-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,29,32)(H,30,33)(H4,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTWUKFUYPTDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930437
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(6-carbamimidamido-1-fluoro-2-oxohexan-3-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139323-38-9
Record name Phenylalanylarginine fluoromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139323389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(6-carbamimidamido-1-fluoro-2-oxohexan-3-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Enzymatic Inhibition by Phenylalanylarginine Fluoromethyl Ketone Analogs

General Principles of Hydrolytic Enzyme Irreversible Inhibition

The inhibition of hydrolytic enzymes by PFMKs can proceed through either reversible or irreversible mechanisms, largely dependent on the degree of fluorine substitution. nih.govencyclopedia.pub While di- and tri-fluorinated ketones often act as reversible, transition-state analog inhibitors, mono-fluoromethyl ketones (m-FMKs), such as those based on a Phenylalanylarginine scaffold, typically function as irreversible inhibitors. nih.govencyclopedia.pub

Formation of Covalent Adducts with Active Site Nucleophiles

Irreversible inhibition by mono-fluoromethyl ketones involves the formation of a stable covalent bond with a nucleophilic residue in the enzyme's active site. libretexts.orgsigmaaldrich.com For cysteine proteases, the process is initiated by the nucleophilic attack of the active site cysteine thiolate on the electrophilic carbonyl carbon of the m-FMK. encyclopedia.pubmdpi.com This is not a simple one-step displacement. The more probable mechanism involves two steps: first, the formation of a hemithioacetal intermediate, followed by the creation of a three-membered sulfonium (B1226848) ring intermediate which then quickly rearranges to form a stable thioether adduct. nih.govencyclopedia.pub

In the case of serine proteases, the active site serine's hydroxyl group attacks the ketone's carbonyl carbon. nih.govosti.gov This results in the formation of a stable hemiacetal, which effectively mimics the tetrahedral intermediate of the normal enzymatic reaction, thus inactivating the enzyme. osti.govnih.govnih.gov The inhibitor essentially becomes trapped in a state resembling the transition state of the substrate, leading to potent inhibition. nih.govnih.gov

Mechanistic Role of the Fluorine Atom in Electrophilicity and Reactivity

The fluorine atom plays a crucial role in the inhibitory potency of PFMKs. Its strong electron-withdrawing nature significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by residues in the enzyme's active site. nih.govnih.govencyclopedia.pub This enhanced reactivity is a key reason why fluorinated ketones are often thousands of times more potent inhibitors than their non-fluorinated methyl ketone counterparts. nih.gov

Furthermore, the presence of fluorine stabilizes the hydrated form (gem-diol) of the ketone. nih.govnih.gov This hydrated form is a structural mimic of the tetrahedral transition state of peptide bond hydrolysis. nih.govnih.gov While mono-fluorinated ketones tend toward irreversible inhibition, the increased stability of the gem-diol in di- and tri-fluorinated analogs contributes to their function as reversible, transition-state analog inhibitors. nih.govnih.gov The balance between the intrinsic reactivity of the ketone and the stability of its hydrate (B1144303) form is a critical determinant of the inhibitory mechanism and potency. nih.gov

Detailed Kinetic Analysis of Protease Inhibition

The efficacy of an irreversible inhibitor is quantified by its kinetic constants, which describe the rates of initial binding and subsequent covalent modification of the enzyme.

Determination of Inhibition Constants (Ki) and Second-Order Rate Constants (kobs/[I])

For irreversible inhibitors that follow a two-step mechanism (initial reversible binding followed by irreversible inactivation), the process can be described by the following scheme: E + I ⇌ E·I → E-I where E is the enzyme, I is the inhibitor, E·I is the initial reversible complex, and E-I is the inactivated, covalently modified enzyme.

The key parameters to describe this process are:

Ki : The inhibition constant, which represents the dissociation constant of the initial reversible enzyme-inhibitor complex (E·I). A lower Ki indicates tighter initial binding.

kinact : The first-order rate constant for the inactivation of the enzyme once the E·I complex has formed.

kobs/[I] : The apparent second-order rate constant of inactivation, often used to compare the efficiency of different inhibitors, especially at low inhibitor concentrations ([I] << Ki). nih.gov This value is also referred to as the specificity constant. researchgate.net

These constants are determined by measuring the loss of enzyme activity over time at various inhibitor concentrations. researchgate.net By plotting the observed rate of inactivation (kobs) against the inhibitor concentration, one can determine Ki and kinact. nih.govresearchgate.net When the plot of kobs versus [I] is hyperbolic, it indicates the formation of a saturable E·I complex, allowing for the calculation of both Ki and kinact. nih.gov If the plot is linear, the slope represents the kinact/Ki ratio. nih.govresearchgate.net

A study on the inhibition of cathepsin B by the dipeptide derivative Z-Phe-Ala-CH₂F, an analog of Phenylalanylarginine fluoromethyl ketone, reported a second-order rate constant of 16,200 M⁻¹s⁻¹. nih.gov

Comparative Kinetic Studies with Other Protease Inhibitor Classes

The inhibitory potency of peptidyl fluoromethyl ketones is often compared to other classes of irreversible inhibitors that target the same proteases. For instance, the inhibition of cathepsin B by Z-Phe-Ala-CH₂F (a mono-fluoromethyl ketone) was found to be significantly more potent than its diazomethyl ketone analog but less potent than its chloromethyl ketone analog. nih.gov

Table 1: Comparative Inhibition of Cathepsin B

Inhibitor ClassExample CompoundSecond-Order Rate Constant (M⁻¹s⁻¹)
Mono-Fluoromethyl KetoneZ-Phe-Ala-CH₂F16,200
Diazomethyl KetoneZ-Phe-Ala-CHN₂546
Chloromethyl KetoneZ-Phe-Ala-CH₂Cl45,300
Data sourced from a comparative study on cathepsin B inhibitors. nih.gov

This comparison highlights the high reactivity of the fluoromethyl ketone warhead, which is a desirable characteristic for potent enzyme inhibition. However, the higher reactivity of chloromethyl ketones can sometimes lead to a lack of specificity and off-target reactions. nih.gov Fluoromethyl ketones often provide a better balance of reactivity and selectivity. mdpi.com

Structural Elucidation of Enzyme-Inhibitor Interactions

X-ray crystallography is a powerful tool for understanding how these inhibitors bind to their target enzymes at an atomic level. Structural studies of proteases inhibited by peptidyl fluoromethyl ketones have confirmed the formation of a covalent adduct between the inhibitor and the active site nucleophile.

For example, the crystal structure of cruzain, a cysteine protease, in complex with Z-Tyr-Ala-CH₂F showed the inhibitor covalently bound to the active site cysteine. nih.gov Similarly, the structure of caspase-3 with Ac-DVAD-FMK revealed a thioether linkage with Cys163. nih.gov In serine proteases, crystallographic and NMR studies have shown that fluoromethyl ketone inhibitors form a stable hemiacetal with the active site serine, with the carbonyl carbon adopting a tetrahedral geometry that mimics the transition state. nih.govosti.govresearchgate.net

These structural insights are invaluable for structure-based drug design, allowing for the optimization of the peptide sequence to enhance binding affinity and selectivity for the target protease. The peptide portion of the inhibitor interacts with the enzyme's substrate-binding pockets (S-sites), and tailoring the amino acid sequence can lead to highly specific and potent inhibitors. mdpi.com For instance, the P1 arginine residue in an inhibitor like this compound would be expected to form strong interactions with acidic residues in the S1 binding pocket of target proteases like trypsin or cathepsin B. mdpi.com

X-ray Crystallographic Analysis of Enzyme-Fluoromethyl Ketone Complexes

X-ray crystallography has been an indispensable tool for elucidating the precise molecular interactions between PFMK inhibitors and their target proteases at an atomic level. These studies reveal how the inhibitor's peptide backbone sits (B43327) within the enzyme's substrate-binding cleft and how the fluoromethyl ketone warhead is positioned for covalent modification of the active site.

Analysis of cysteine proteases like cruzain from Trypanosoma cruzi in complex with PFMK analogs provides critical insights. acs.org For instance, the crystal structure of cruzain inhibited by Benzoyl-Arg-Ala-fluoromethyl ketone (PDB ID: 2AIM) demonstrates how the inhibitor occupies the active site. acs.org The arginine side chain of the inhibitor extends into the S2 specificity pocket of the enzyme, a pocket that can uniquely accommodate both basic and hydrophobic residues, while the fluoromethyl ketone moiety forms a covalent bond with the active site Cys25. acs.org

Key interactions stabilizing the enzyme-inhibitor complex often involve a network of hydrogen bonds. The backbone of the inhibitor typically forms hydrogen bonds with residues lining the active site cleft, such as Gly66 in cruzain. nih.gov The Phenylalanine residue at the P2 position of the inhibitor settles into the S2 subsite, making favorable hydrophobic contacts. The guanidinium (B1211019) group of the P1 Arginine residue forms salt bridges and hydrogen bonds with acidic residues, such as a key glutamate (B1630785) (Glu205 in cruzain), at the bottom of the S1 pocket, anchoring the inhibitor in place for covalent reaction. acs.org

Table 1: X-ray Crystallographic Data of Cysteine Proteases with PFMK Analog Inhibitors

EnzymeInhibitorPDB IDResolution (Å)Key Findings
CruzainBenzoyl-Arg-Ala-fluoromethylketone2AIM2.20Covalent bond with active site Cys25. Arginine side chain in S2 pocket, which shows flexibility to accommodate different residues. acs.org
CruzainZ-Tyr-Ala-fluoromethylketone1AIM2.10Demonstrates the S2 pocket's ability to bind hydrophobic residues. Highlights a pH-dependent specificity switch involving Glu205. acs.org
CruzainTetrafluorophenoxymethyl ketone inhibitor3IUT1.50Reveals binding mode of a nonpeptidic FMK inhibitor, with hydrogen bonds to Gly66 stabilizing the complex. nih.gov
ATG4BZ-FA(G)-FMK (modeled)2Z0D (template)N/A (modeled)Modeling suggests covalent bond formation with Cys74 and highlights potential steric clashes that influence inhibitory activity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Binding Modes

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-phase method to study enzyme-inhibitor interactions, providing data that is complementary to solid-state crystal structures. While detailed 3D structures of PFMK-enzyme complexes derived from NMR are less common, the technique is highly valuable for confirming covalent bond formation, probing the electronic environment of the inhibitor upon binding, and mapping interaction surfaces.

A particularly useful technique is ¹⁹F NMR spectroscopy. The fluorine atom serves as a sensitive probe, as its chemical shift is highly dependent on its local electronic environment. acs.org The formation of the covalent thioether bond between the inhibitor and the active site cysteine results in a significant change in the ¹⁹F NMR signal compared to that of the free inhibitor. For example, in a study of a trifluoromethyl ketone inhibitor binding to carboxypeptidase A, a distinct, new peak appeared at -8.84 ppm upon binding to the enzyme, clearly indicating the presence of the bound form. acs.org This allows for direct observation of the covalent adduct and can be used to study the kinetics of its formation.

Furthermore, ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) chemical shift perturbation mapping is a common NMR method to identify the residues on the enzyme involved in inhibitor binding. rsc.orgnih.gov Upon addition of the inhibitor, changes in the chemical shifts of backbone amide protons and nitrogens are monitored. Residues exhibiting significant chemical shift perturbations are mapped onto the enzyme's structure, revealing the binding interface. rsc.org While specific data for this compound is not available, this standard technique is used to confirm that binding occurs at the active site and to identify allosteric effects. For covalent inhibitors like PFMKs, this can confirm that the peptide portion of the inhibitor binds in the expected substrate-binding groove.

Computational Chemistry Approaches to Binding and Reactivity Prediction

Computational chemistry provides invaluable insights into the dynamic process of enzyme inhibition by PFMKs, from the initial non-covalent binding to the final covalent bond formation. Techniques such as molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations are used to predict binding poses, calculate binding affinities, and elucidate reaction mechanisms and transition states that are difficult to capture experimentally.

Molecular docking simulations are frequently used to predict the most likely binding orientation of a PFMK inhibitor within the enzyme's active site. nih.gov These models are crucial for structure-activity relationship (SAR) studies, helping to explain why certain analogs are more potent than others. For example, docking studies on ATG4B inhibitors suggested that steric clashes between the inhibitor and residue Trp142 could explain the lower activity of certain compounds. nih.gov Docking can effectively model the key hydrogen bonding and hydrophobic interactions that position the inhibitor for the subsequent covalent reaction.

QM/MM simulations offer a more detailed view of the chemical reaction itself. rsc.org In this hybrid approach, the reactive core—comprising the inhibitor's fluoromethyl ketone warhead and the enzyme's active site cysteine and histidine residues—is treated with high-level quantum mechanics, while the rest of the protein is treated with classical molecular mechanics. A QM/MM study on the inhibition of cruzain by peptidyl halomethyl ketones analyzed the reaction energy profiles for both fluoromethyl and chloromethyl ketone inhibitors. rsc.org The study revealed that the inhibition proceeds via a single-step (SN2) mechanism, where the nucleophilic attack by the Cys25 thiolate and the cleavage of the carbon-halogen bond occur simultaneously. rsc.org The calculations showed a higher energy barrier for the fluoromethyl ketone compared to the chloromethyl ketone, which is consistent with experimental observations that chloromethyl ketones are generally more reactive. rsc.org These computational approaches are essential for rational drug design, allowing for the in-silico optimization of inhibitors before their chemical synthesis.

Table 2: Computational Analysis of PFMK Analog-Enzyme Interactions

EnzymeInhibitor AnalogMethodKey Predictions/Findings
CruzainPeptidyl fluoromethyl ketone (PFK)QM/MMInhibition mechanism is a single-step SN2 reaction. The free energy barrier is higher for PFK compared to the chloromethyl ketone analog (PClK). rsc.org
ATG4BZ-FA(G)-FMKMolecular DockingPredicted covalent binding to Cys74. Identified potential steric clash with Trp142, explaining differences in activity among analogs. nih.gov
SARS-CoV-2 MproGeneric Monofluoromethyl KetoneMolecular DockingPredicted that the thiol of Cys145 performs a nucleophilic attack on the ketone in an SN2-like reaction, with fluorine as the leaving group. nih.gov

Enzymatic Targets and Specificity Profiling of Phenylalanylarginine Fluoromethyl Ketone

Cysteine Protease Targets

Cysteine proteases are a major class of enzymes targeted by PFMKs. The fluoromethyl ketone "warhead" acts as an electrophile that is attacked by the nucleophilic thiol group of the active site cysteine, forming a stable thioether linkage and effectively inactivating the enzyme. The Phenylalanylarginine sequence is designed to direct the inhibitor to proteases that preferentially cleave substrates after an arginine residue, a common feature for trypsin-like cysteine proteases.

The cathepsin family of lysosomal cysteine proteases plays a crucial role in cellular protein turnover and has been implicated in various diseases. The dipeptidyl motif of Phenylalanylarginine suggests potential interactions with several cathepsin members.

Cathepsin L and B : The fluorogenic substrate Carbobenzoxy-Phenylalanylarginine-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC) is a well-established substrate for assaying the activity of human Cathepsin L and Cathepsin B. nih.govbachem.com This indicates that the Phenylalanyl-Arginine (Phe-Arg) sequence is effectively recognized by the active sites of these enzymes. However, direct inhibitory data, such as IC₅₀ or Kᵢ values for Phenylalanylarginine fluoromethyl ketone against these specific human cathepsins, are not prominently available in the reviewed literature.

For context, the closely related analog, Carbobenzoxy-Phenylalanylalanine-fluoromethyl ketone (Z-Phe-Ala-FMK) , has been studied more extensively as a cathepsin inhibitor. It is a known inhibitor of Cathepsin B and has been used to probe its functions. nih.gov The crystal structure of Z-Phe-Ala-FMK complexed with cruzain, a Cathepsin L-like protease, has been determined, providing a detailed view of how these types of inhibitors bind in the active site. nih.gov

Cathepsin K, S, C, and X : Z-Phe-Arg-AMC is also used as a substrate for Cathepsin K. bachem.com However, specific inhibitory data for this compound against Cathepsins K, S, C, and X are not specified in the surveyed scientific literature.

Caspases are a family of cysteine-aspartate proteases that are central to the process of apoptosis (programmed cell death). While peptidyl fluoromethyl ketones are a known class of caspase inhibitors, specific data on the direct inhibition of caspases by this compound is limited.

In contrast, the analog Z-Phe-Ala-FMK has been reported to inhibit several effector caspases, which are the executioners of apoptosis. frontiersin.org This demonstrates that dipeptide fluoromethyl ketones with a Phenylalanine at the P2 position can interact with the caspase family. Pan-caspase inhibitors, such as Z-VAD-fmk, are also peptidyl fluoromethyl ketones, underscoring the general applicability of this chemical class to caspase inhibition. nih.gov

A primary and well-documented target of this compound is cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease. nih.gov

Cruzain : Cruzain is a Cathepsin L-like enzyme that is essential for the parasite's survival, making it a key therapeutic target. nih.govbeilstein-journals.org The substrate Z-Phe-Arg-AMC is standardly used to measure cruzain activity, highlighting the enzyme's preference for a P1 arginine residue. nih.govnih.gov Seminal studies demonstrated that peptidyl fluoromethyl ketones, including Z-Phe-Arg-FMK, effectively arrest the replication of T. cruzi in cell cultures, an effect attributed to the irreversible inhibition of cruzain. nih.govnih.gov The development of cruzain inhibitors is considered a promising strategy for Chagas' disease chemotherapy. nih.gov

Falcipains : The falcipains are essential cysteine proteases for the malaria parasite Plasmodium falciparum. Similar to cruzain, the substrate Z-Phe-Arg-AMC is frequently used to assay the activity of Falcipain-2 and Falcipain-3, indicating the Phe-Arg motif is recognized by their active sites. bachem.comfrontiersin.orgnih.gov While this suggests that this compound could be a potential inhibitor, specific inhibitory data (IC₅₀/Kᵢ) against falcipains is not available in the reviewed reports. Research on falcipain inhibitors has often utilized other peptidyl ketones, such as Mu-Phe-hPhe-FMK, for active-site titration. nih.gov

EnzymeOrganismSubstrate RecognitionInhibition Data (Z-Phe-Arg-FMK)
Cruzain Trypanosoma cruziYes (Z-Phe-Arg-AMC is a standard substrate) nih.govnih.govYes (Inhibits parasite replication via cruzain inhibition) nih.gov
Falcipain-2 Plasmodium falciparumYes (Z-Phe-Arg-AMC is a standard substrate) frontiersin.orgnih.govData not available
Falcipain-3 Plasmodium falciparumYes (Z-Phe-Arg-AMC is a standard substrate) frontiersin.orgnih.govData not available

SUMO-specific proteases (SENPs) are cysteine proteases involved in the regulation of protein sumoylation, a critical post-translational modification. Based on the available literature, there is no evidence to suggest that this compound is an inhibitor of the SENP family of enzymes. stanford.edunih.gov The development of SENP inhibitors has focused on different chemical scaffolds. nih.gov

Calpains are intracellular, non-lysosomal cysteine proteases that are dependent on calcium for their activity. While peptidyl fluoromethyl ketones have been developed as calpain inhibitors, the available research does not indicate that this compound is a specific or potent inhibitor of this enzyme family.

Serine Protease Targets

An important aspect of an inhibitor's profile is its selectivity. While this compound is primarily characterized as a cysteine protease inhibitor, its peptide sequence has implications for potential off-target effects on serine proteases.

The fluorogenic substrate Z-Phe-Arg-AMC is not only used for cysteine proteases but is also a known substrate for several trypsin-like serine proteases, including plasma kallikrein and trypsin itself. bachem.com This demonstrates that the Phenylalanyl-Arginine dipeptide sequence can be recognized and cleaved by the active sites of these serine proteases. This recognition suggests that this compound could potentially act as an inhibitor of these enzymes, which would classify it as a cross-class inhibitor, though specific inhibitory data against serine proteases is not detailed in the reviewed literature.

Chymotrypsin and Related Serine Endopeptidases

It is established that effective protease inhibitors can be designed by enhancing the electrophilic character of the reactive carbonyl group. nih.gov The potency and selectivity of such inhibitors can be improved by optimizing interactions at the S' subsites of the protease. nih.gov

Elastase Family Proteases (e.g., Pancreatic Elastase, Human Leukocyte Elastase)

The elastase family of serine proteases, which includes pancreatic elastase and human leukocyte elastase, typically cleaves peptides after small, neutral amino acids like alanine (B10760859) and valine. Given the preference of elastases, the Phenylalanylarginine moiety of this compound does not represent an optimal substrate-mimic. Research on other peptidyl fluoromethyl ketones has shown that the peptide sequence is a critical determinant of inhibitory activity against elastases. For example, sequences like Ala-Ala-Pro-Val have been incorporated into trifluoromethyl ketone inhibitors to target elastase effectively. nih.gov Therefore, it is anticipated that this compound would exhibit weak inhibitory activity against elastase family proteases due to a mismatch between its peptide sequence and the substrate specificity of these enzymes.

Viral Cysteine and Serine Proteases (e.g., SARS-CoV-2 3CLpro)

Many viruses rely on proteases for their replication, making these enzymes attractive therapeutic targets. nih.gov The SARS-CoV-2 main protease (3CLpro or Mpro) is a cysteine protease that plays a crucial role in the viral life cycle by processing viral polyproteins. nih.gov The substrate specificity of 3CLpro is well-defined, with a preference for a glutamine residue at the P1 position.

Given this specificity, this compound, with arginine at the P1 position, is not expected to be a potent inhibitor of SARS-CoV-2 3CLpro. While various small molecules and peptidomimetics have been investigated as inhibitors of this enzyme, the focus has been on compounds that better match its substrate binding pocket. nih.govnih.gov Peptidyl fluoromethyl ketones have been explored as inhibitors of other viral proteases, but their efficacy is highly dependent on the peptide sequence matching the protease's specificity. mdpi.com

Assessment of Selectivity Profiles Across Diverse Protease Subfamilies

The selectivity of a protease inhibitor is crucial for its potential as a research tool or therapeutic agent, as off-target inhibition can lead to undesirable effects. The selectivity of this compound is dictated by its dipeptide sequence.

Based on the substrate specificities of different protease subfamilies, a hypothetical selectivity profile can be constructed.

Table 1: Predicted Selectivity Profile of this compound

Protease SubfamilyKey Substrate Preference (P1)Predicted Inhibition by this compoundRationale
Chymotrypsin-like Large hydrophobic (Phe, Tyr, Trp)Moderate to HighThe Phenylalanine residue can occupy the S2 subsite.
Trypsin-like Basic (Arg, Lys)HighThe Arginine residue is a primary determinant for binding to the S1 pocket of trypsin-like proteases.
Elastase-like Small neutral (Ala, Val)LowThe bulky Phenylalanyl-Arginine dipeptide does not fit well into the active site.
Caspases Aspartic AcidLowThe P1 Arginine does not match the strict requirement for Aspartic Acid.
SARS-CoV-2 3CLpro GlutamineLowThe P1 Arginine is a poor mimic for the preferred Glutamine.

This predicted profile suggests that this compound would likely be a more potent inhibitor of trypsin-like serine proteases due to the presence of the P1 arginine residue. Its activity against chymotrypsin-like enzymes would be influenced by the P2 phenylalanine. Conversely, it is expected to be a poor inhibitor of elastases, caspases, and SARS-CoV-2 3CLpro, where its peptide sequence does not align with the enzymes' substrate preferences.

It is important to note that while these predictions are based on established principles of protease specificity, experimental validation is necessary to confirm the precise inhibitory constants and selectivity profile of this compound.

Biological Activities and Functional Implications in Experimental Research Models

Modulation of Intracellular Biochemical Pathways

Regulation of Apoptotic Processes and Programmed Cell Death

Peptidyl fluoromethyl ketones, including structures related to Phenylalanylarginine fluoromethyl ketone, are instrumental in elucidating the complex machinery of apoptosis, or programmed cell death. These compounds often target caspases, a family of cysteine-dependent, aspartate-directed endoproteases that are central to apoptotic pathways. mdpi.com The inhibition of specific caspases allows researchers to dissect their roles in the initiation and execution of cell death.

For instance, the related compound Z-Val-Ala-Asp-CH2F has been shown to inhibit neuronal cell death in the hippocampus in a rabbit model of pneumococcal meningitis by blocking apoptotic pathways. nih.gov Similarly, Z-DEVD-FMK demonstrated protective effects in a cell culture model of Parkinson's disease by reducing cytotoxicity and DNA fragmentation. nih.gov While direct studies on this compound's role in apoptosis are less common, the broader class of peptidyl fluoromethyl ketones is well-established as a tool to study and modulate apoptotic processes by interfering with key enzymatic players. nih.govmdpi.com

Impact on Lysosomal and Cellular Proteolysis

The primary and most well-documented activity of this compound and related compounds is the inhibition of cysteine proteases, particularly those within the lysosome. nih.govmdpi.com Cathepsins, a group of lysosomal proteases, are key targets. Cathepsin B, for example, is a cysteine protease that plays a significant role in cellular proteolysis. nih.govmdpi.com

The ability of these compounds to penetrate cell membranes allows them to act on intracellular targets, making them effective tools for studying cellular proteolysis in live cell-based assays. nih.gov Their inhibitory action is crucial for understanding the function of proteases in maintaining cellular homeostasis and their dysregulation in pathological states. nih.govmdpi.com

Table 1: Investigated Effects of Related Peptidyl Fluoromethyl Ketones on Cellular Proteolysis

Compound Target Enzyme(s) Observed Effect in Research Models
Z-Phe-Ala-CH2F Cathepsin B Irreversible inhibition, reduction of inflammation and cartilage damage in arthritic rat knee joints. nih.gov
Ac-Val-Leu-Pro-Glu(OMe)-CH2F Cathepsin B, Cathepsin L Inhibition of enzyme activity in human renal cancer cell lines, influencing cell migration and adhesion. nih.gov
Z-Val-Ala-Asp-CH2F Caspases Inhibition of neuronal cell death in a rabbit model of pneumococcal meningitis. nih.gov
Z-DEVD-FMK Caspase-3 Reduction of cytotoxicity and DNA fragmentation in a cell culture model of Parkinson's disease. nih.gov

Influence on Cell Proliferation and Differentiation Mechanisms

The inhibition of proteases by peptidyl fluoromethyl ketones can indirectly affect cell proliferation and differentiation. Cathepsin B, a target of these inhibitors, is implicated in the development and proliferation of T lymphocytes. nih.govmdpi.com By inhibiting such enzymes, compounds like Z-Phe-Ala-FMK have been shown to act as immunosuppressive agents by repressing the proliferation of T cells induced by mitogens. nih.gov

Interference with Immune Signaling Pathways (e.g., Toll-like Receptor 9)

While direct evidence of this compound interfering with Toll-like Receptor 9 (TLR9) signaling is not prominent, related peptidyl fluoromethyl ketones have been shown to modulate immune responses. nih.gov For instance, Z-Val-Ala-Asp-CH2F has been observed to interfere with TLR3 and interferon gene expression in a mouse model. nih.gov TLR9 itself is a key receptor in the innate immune system, recognizing unmethylated CpG dinucleotides in bacterial DNA. nih.govnih.gov Its activation triggers a signaling cascade involving MyD88, IRAK, and TRAF6, leading to an immune response. nih.gov

The broader class of peptidyl fluoromethyl ketones has been used in immunological studies to control inflammation and cytokine production through the inhibition of caspases. nih.gov Paradoxically, in a murine model of endotoxic shock, the caspase inhibitor IDN 1529 led to an increase in the LPS-induced elevation of serum cytokines related to the action of caspase 1, such as IL-1β and IL-18. cornell.edu This highlights the complex and sometimes indirect ways these compounds can influence immune signaling pathways.

Antagonism of Pathogen Life Cycles in Research Models

Inhibition of Parasitic Replication and Transmission (e.g., Trypanosoma cruzi, Malaria Parasites, Helminths)

Peptidyl fluoromethyl ketones have been extensively studied as potential agents against various parasites. The compound Z-Phe-Arg-CH2F, which is structurally very similar to this compound, has demonstrated significant antimalarial effects. mdpi.com It acts by inhibiting falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum. This enzyme is crucial for the parasite's development, including the digestion of hemoglobin. mdpi.com Z-Phe-Arg-CH2F has shown potent activity in enzymatic assays, hemoglobin degradation assays, and parasite viability assays against multiple strains of P. falciparum. mdpi.com

In the context of Chagas disease, caused by the parasite Trypanosoma cruzi, peptide-fluoromethyl ketones have been shown to arrest the intracellular replication and intercellular transmission of the parasite. nih.govnih.gov Cruzain, the major cysteine protease of T. cruzi, is a key target for the development of new therapies. nih.gov While nonpeptidic inhibitors are now being explored, the initial findings with peptidic fluoromethyl ketones paved the way for this research direction. nih.gov

**Table 2: Effects of Z-Phe-Arg-CH2F on *Plasmodium falciparum***

Assay Type Target/Process Result
Enzymatic Assay Falcipain-2 Inhibition IC50 of 0.36 nM. mdpi.com
Hemoglobin Degradation Assay Inhibition of Hemoglobin Digestion IC50 of 0.10 µM. mdpi.com
Parasite Viability Assay Inhibition of Parasite Growth IC50 of 64 nM against four different strains. mdpi.com

Modulation of Viral Pathogenesis and Replication

Peptidyl fluoromethyl ketones, a class of compounds to which this compound belongs, are recognized for their potential as inhibitors of viral replication. nih.govnih.gov This activity is primarily attributed to their ability to target and inhibit viral proteases. nih.govnih.gov These enzymes are crucial for the processing of viral polyproteins into their mature, functional forms, a step that is essential for the viral replication cycle. nih.gov

For instance, the replication of coronaviruses like SARS-CoV is dependent on two key cysteine proteases, the main protease (M-Pro) and the papain-like protease (PL-pro). nih.gov The inhibition of these proteases presents a strategic approach to disrupt viral propagation. nih.gov Similarly, research on other peptidyl ketones, such as N-p-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), has demonstrated the capacity to inhibit the replication of the Human Immunodeficiency Virus (HIV-1). nih.gov Mechanistic studies revealed that TPCK exerts its anti-HIV-1 activity by impeding the function of the viral protease at the later stages of the viral life cycle. nih.gov While direct studies on this compound are limited, the established activity of related peptidyl ketones suggests a potential mechanism for antiviral effects through the inhibition of essential viral proteases. nih.govnih.gov

Studies on Bacterial Modulatory Effects

The interaction of peptidyl fluoromethyl ketones with bacterial pathogens has been investigated, revealing complex effects on host-pathogen dynamics. In a murine model of intranasal pneumococcal infection, the administration of benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethylketone (Z-FA-FMK), a related peptidyl ketone, led to a significant increase in the growth of Streptococcus pneumoniae in both the lungs and the bloodstream when compared to control subjects. nih.gov This finding suggests that the compound's immunomodulatory effects can alter the host's ability to control bacterial proliferation. nih.gov

Furthermore, studies on other fluorinated ketones, specifically trifluoromethyl ketones, have shown direct antibacterial properties. Certain trifluoromethyl ketones exhibited potent activity against Gram-positive bacteria such as Bacillus megaterium and Corynebacterium michiganese. nih.gov Some of these compounds were also effective against the Gram-negative bacterium Escherichia coli and some yeasts. nih.gov The proposed mechanism for this antibacterial action involves the targeting of membrane transporters. nih.gov This was supported by the observation that the combination of a trifluoromethyl ketone with promethazine (B1679618) resulted in a synergistic effect against E. coli, particularly in a mutant strain deficient in the proton pump system. nih.gov

Immunomodulatory Effects in Preclinical Models

Inhibition of T-Cell Proliferation and Activation

The compound benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethylketone (Z-FA-FMK), a close structural analog, has demonstrated notable immunosuppressive properties by repressing human T-cell proliferation. nih.gov At non-toxic concentrations, Z-FA-FMK was found to inhibit the proliferation of T-cells stimulated by mitogens and Interleukin-2 (IL-2) in vitro. nih.gov

The mechanism underlying this antiproliferative effect involves the modulation of key signaling pathways and effector molecules in T-cell activation. Z-FA-FMK treatment was shown to suppress the secretion of crucial cytokines, including IL-2 and Interferon-gamma (IFN-γ), by activated T-cells. nih.gov Additionally, it downregulates the expression of the alpha-chain of the IL-2 receptor (CD25), which is essential for high-affinity IL-2 binding and subsequent T-cell expansion. nih.gov However, the expression of the early T-cell activation marker, CD69, remained unaffected. nih.gov Further investigation into the signaling cascade revealed that Z-FA-FMK blocks the activation of NF-κB, a pivotal transcription factor in T-cell activation and proliferation. nih.gov It also prevents T-cells from entering and progressing through the cell cycle. nih.gov

Mechanistic studies have also indicated that the inhibitory effect of Z-FA-FMK on T-cell proliferation is linked to the induction of oxidative stress. nih.gov Treatment with Z-FA-FMK leads to a reduction in intracellular glutathione (B108866) (GSH), a major antioxidant, which is accompanied by an increase in reactive oxygen species (ROS) within activated T-cells. nih.gov The antiproliferative effects of Z-FA-FMK were reversed by the addition of low molecular weight thiols like N-acetylcysteine (NAC) and GSH, underscoring the role of oxidative stress in its mechanism of action. nih.gov

Table 1: Effects of Z-FA-FMK on T-Cell Function

ParameterEffect of Z-FA-FMK TreatmentReference
T-Cell Proliferation (Mitogen/IL-2 induced)Inhibited nih.gov
IL-2 SecretionSuppressed nih.gov
IFN-γ SecretionSuppressed nih.gov
IL-2Rα (CD25) ExpressionSuppressed nih.gov
CD69 ExpressionUnaffected nih.gov
NF-κB ActivationBlocked nih.gov
Intracellular Glutathione (GSH)Decreased nih.gov
Reactive Oxygen Species (ROS)Increased nih.gov

Modulation of Host Inflammatory Responses

Peptidyl fluoromethyl ketones have been shown to modulate host inflammatory responses in various preclinical models. nih.govnih.gov In a rabbit model of pneumococcal meningitis, the administration of Z-Val-Ala-Asp-CH2F resulted in a reduction of the inflammatory infiltrate into the cerebrospinal fluid. researchgate.net This effect was associated with the inhibition of apoptotic pathways initiated by host inflammatory factors. researchgate.net

Conversely, the immunomodulatory properties of Z-FA-FMK were demonstrated in a murine model of pneumococcal pneumonia, where its administration led to an increased bacterial load in the lungs and blood. nih.gov This outcome suggests that by altering the host's immune and inflammatory response, the compound can inadvertently create a more permissive environment for bacterial growth in certain infectious contexts. nih.gov The broader class of peptidyl fluoromethyl ketones is recognized for its capacity to control inflammation and the host's innate immune response, often through the inhibition of caspases, which are key mediators of inflammation and apoptosis. nih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlating Peptidic Backbone Sequence with Target Recognition and Inhibitory Potency

The peptidic backbone of Phenylalanylarginine fluoromethyl ketone plays a pivotal role in its ability to recognize and inhibit target enzymes. The sequence of amino acids, specifically the Phenylalanine (Phe) at the P2 position and the Arginine (Arg) at the P1 position (the residue immediately preceding the fluoromethyl ketone), largely dictates the inhibitor's specificity and potency.

The P1 residue is a primary determinant for recognition by the target protease. nih.gov For many cysteine proteases, such as cruzain from the parasite Trypanosoma cruzi, a basic residue like arginine at the P1 position is preferred for binding in the S1 subsite of the enzyme. The positively charged guanidinium (B1211019) group of arginine can form favorable electrostatic interactions with negatively charged residues in the enzyme's active site.

The P2 residue also significantly influences the inhibitor's potency and selectivity. In the case of this compound, the bulky, hydrophobic Phenylalanine at the P2 position contributes to binding through hydrophobic interactions with the S2 subsite of the target protease. The importance of the P2 residue has been demonstrated in studies of various dipeptidyl PFMKs. For instance, in the context of caspase inhibitors, keeping the P1 residue as aspartate, variations in the P2 residue with other hydrophobic amino acids showed considerable potency. nih.gov

One specific derivative, Z-Phe-Arg-CH₂F, has been evaluated as an inhibitor of cruzain, demonstrating an IC₅₀ value of 0.18 µM. This indicates a high degree of potency, underscoring the effectiveness of the Phe-Arg dipeptide sequence in guiding the fluoromethyl ketone to the active site of this particular enzyme.

To illustrate the influence of the peptidic backbone on inhibitory activity, the following table presents data for Z-Phe-Arg-CH₂F and other relevant dipeptidyl fluoromethyl ketones against various proteases.

CompoundP2 ResidueP1 ResidueTarget EnzymeInhibitory Concentration (IC₅₀)
Z-Phe-Arg-CH₂FPhenylalanineArginineCruzain0.18 µM
Z-Val-Asp-CH₂FValineAspartateCaspase-330 nM
Z-Phe-Ala-FMKPhenylalanineAlanine (B10760859)Cruzain2.2 µM

This table is for illustrative purposes and includes data from various studies to highlight the role of the peptidic backbone in determining inhibitory potency.

Role of Fluorination Pattern in Modulating Electrophilicity and Selectivity

The fluorine atom(s) in the methyl ketone "warhead" are critical to the inhibitory mechanism of this compound. The high electronegativity of fluorine enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic cysteine residue in the active site of the target protease. nih.gov This results in the formation of a stable, covalent thioether linkage, leading to irreversible inhibition of the enzyme. nih.gov

The degree of fluorination—monofluoromethyl (FMK), difluoromethyl (DFMK), or trifluoromethyl (TFMK)—modulates the reactivity and selectivity of the inhibitor.

Monofluoromethyl ketones (FMKs) , such as this compound, are generally highly reactive and selective for cysteine proteases. nih.gov They exhibit poor irreversible inhibition towards serine proteases. nih.gov

Difluoromethyl ketones (DFMKs) and Trifluoromethyl ketones (TFMKs) are more electrophilic than their monofluorinated counterparts. researchgate.net This increased reactivity can make them more potent inhibitors but may also lead to reduced selectivity, as they can react with a broader range of nucleophiles, including the active site serine of serine proteases. However, DFMKs and TFMKs are often more stable in biological systems. researchgate.net

The choice of fluorination pattern is a key consideration in the design of PFMK inhibitors, balancing the need for sufficient reactivity to inhibit the target enzyme with the requirement for selectivity to avoid off-target effects.

Comparative SAR Analysis with Other Electrophilic Warheads (e.g., Vinyl Sulfones, Diazomethyl Ketones)

The fluoromethyl ketone is one of several electrophilic "warheads" that can be attached to a peptidic backbone to create irreversible enzyme inhibitors. A comparative analysis of this compound with analogs bearing other warheads, such as vinyl sulfones and diazomethyl ketones, reveals differences in their inhibitory profiles.

A study comparing dipeptide inhibitors with different electrophilic groups against dipeptidyl peptidase I (cathepsin C) provides valuable insights. nih.gov

Fluoromethyl Ketones: These were found to be potent inhibitors, but the inhibition was reversible, with the enzyme regaining activity over time. nih.gov

Vinyl Sulfones: Dipeptide vinyl sulfones were effective irreversible inhibitors of dipeptidyl peptidase I. nih.gov However, they also showed some inhibition of other cathepsins, indicating a broader reactivity profile compared to the more selective fluoromethyl ketones in some contexts. nih.gov

Diazomethyl Ketones: These are also potent irreversible inhibitors of cysteine proteases. However, their use can be limited by their potential for non-specific reactions and lower stability.

The following table summarizes the comparative inhibitory characteristics of these electrophilic warheads based on studies of dipeptidyl peptidase I inhibitors.

Electrophilic WarheadTarget EnzymeGeneral Inhibitory Characteristics
Fluoromethyl KetoneDipeptidyl Peptidase IPotent, but inhibition can be reversible. nih.gov
Vinyl SulfoneDipeptidyl Peptidase IEffective irreversible inhibitors, but may have broader reactivity. nih.gov
Diazomethyl KetoneDipeptidyl Peptidase IPotent irreversible inhibitors, but may have stability and specificity issues. nih.gov

This comparative analysis highlights that while all three warheads can produce potent inhibitors, the fluoromethyl ketone group in compounds like this compound can offer a favorable balance of reactivity and selectivity for specific cysteine proteases.

Design Strategies for Enhanced Specificity and Potency of Peptidyl Fluoromethyl Ketones

The rational design of more specific and potent peptidyl fluoromethyl ketones, including derivatives of this compound, involves several key strategies:

Optimization of the Peptidic Backbone: As discussed in section 6.1, modifying the P1 and P2 amino acid residues is a primary strategy to enhance affinity and selectivity for the target enzyme. For instance, exploring different basic amino acids at the P1 position or various hydrophobic residues at the P2 position could lead to improved inhibition of specific proteases. Extending the peptide chain to include P3 and P4 residues can also increase specificity, particularly for enzymes with larger substrate-binding pockets. nih.gov

Conformational Constraint: Introducing conformational constraints into the peptidic backbone can pre-organize the inhibitor into a bioactive conformation, leading to higher affinity and improved metabolic stability. nih.gov This can be achieved by incorporating non-natural amino acids or cyclizing the peptide.

Modulation of the N-terminal Capping Group: The group at the N-terminus of the peptide can significantly influence potency and selectivity. Different capping groups can alter the inhibitor's solubility, cell permeability, and interactions with the enzyme.

Fine-tuning the Electrophilic Warhead: While the monofluoromethyl ketone is a common choice, the use of difluoro- or trifluoromethyl ketones can be explored to modulate potency. However, this must be balanced with potential changes in selectivity.

Structure-Based Drug Design: Utilizing the three-dimensional crystal structure of the target enzyme in complex with an inhibitor allows for the precise design of new analogs that can form more favorable interactions with the active site. This approach can guide the selection of optimal P1, P2, and other residues to maximize potency and selectivity.

Through the systematic application of these design principles, it is possible to develop novel this compound derivatives and other peptidyl fluoromethyl ketones with enhanced therapeutic potential.

Advanced Research Applications and Future Directions

Development and Utilization of Activity-Based Probes (ABPs) Derived from Fluoromethyl Ketones

Activity-based probes (ABPs) are powerful chemical tools that covalently modify the active site of enzymes, allowing for the direct assessment of their functional state in complex biological systems. The development of ABPs derived from peptidyl fluoromethyl ketones has revolutionized the study of proteases. nih.govmdpi.com The fluoromethyl ketone moiety acts as an electrophilic "warhead" that forms a stable covalent bond with the active site nucleophile of target enzymes, most notably cysteine proteases. nih.gov This covalent modification provides a lasting signal that can be detected and quantified.

The general architecture of an ABP consists of three key components: the reactive warhead (in this case, the fluoromethyl ketone), a recognition element (the peptide sequence), and a reporter tag. nih.gov The peptide sequence confers specificity, guiding the probe to its intended enzyme target. The reporter tag, which can be a fluorophore, a biotin (B1667282) molecule, or another detectable label, enables visualization and isolation of the probe-enzyme complex. nih.gov

In the context of Phenylalanylarginine fluoromethyl ketone, the dipeptide sequence Phe-Arg serves as the recognition element, demonstrating a known preference for certain cathepsins, such as cathepsin B. The development of ABPs based on this scaffold would involve the synthesis of Phe-Arg-FMK derivatives appended with various reporter tags. For instance, a fluorescently tagged Phe-Arg-FMK could be used for in-gel fluorescence scanning or fluorescence microscopy to visualize the localization and activity of target proteases within cells and tissues. A biotinylated version would allow for the affinity purification of the target enzyme and its associated protein complexes for subsequent identification by mass spectrometry.

The selectivity of peptidyl FMKs, including Phe-Arg-FMK, offers a significant advantage over less specific inhibitors like chloromethyl ketones (CMKs), which can indiscriminately react with various nucleophiles, leading to off-target effects. nih.gov This enhanced selectivity makes FMK-based ABPs more reliable tools for studying specific enzymatic pathways.

Integration of Omics Technologies for Comprehensive Target Identification

The integration of activity-based probes with "omics" technologies, particularly proteomics, provides a powerful platform for comprehensive target identification and functional analysis. This approach, often termed activity-based protein profiling (ABPP), allows for the global and dynamic monitoring of enzyme activities directly in their native biological environment.

While specific studies detailing the use of this compound in large-scale proteomics are not extensively documented in publicly available literature, the established principles of ABPP using other peptidyl FMKs provide a clear blueprint for its application. In a typical ABPP experiment, a complex proteome, such as a cell lysate or tissue homogenate, is treated with an ABP like a biotinylated Phe-Arg-FMK. The probe will covalently label its active enzyme targets. Following labeling, the probe-enzyme complexes are enriched using avidin-functionalized beads. The enriched proteins are then digested, and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS) to identify the proteins that were actively targeted by the probe.

Competitive ABPP is another powerful application. In this setup, a library of potential inhibitors is screened for their ability to compete with the ABP for binding to the target enzyme. A reduction in the signal from the ABP indicates that a compound in the library is an effective inhibitor. This methodology can be used for high-throughput screening to discover novel and potent enzyme inhibitors.

The integration of metabolomics with the use of probes like Phe-Arg-FMK is a less explored but promising area. By inhibiting a specific protease with Phe-Arg-FMK, researchers could study the resulting downstream changes in the metabolome, providing insights into the metabolic pathways regulated by that enzyme. nih.gov

Innovative Experimental Model Systems for Functional Validation

The functional validation of targets identified using probes like this compound relies on the use of sophisticated experimental models that can recapitulate the complexities of biological systems.

Animal Models: Animal models, particularly genetically modified mice, have been instrumental in validating the roles of proteases targeted by FMK inhibitors. For instance, studies on cathepsin B knockout mice have been used to investigate the role of this enzyme in various neurological disorders. researchgate.net The use of Phe-Arg-FMK in such models, in comparison to the knockout animals, can help to dissect the specific contributions of the enzymatic activity of cathepsin B in disease progression. One review highlights the use of Phe-Arg-FMK in studies related to cathepsin B inhibition in animal models of neurological conditions. researchgate.net

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful model organism for studying developmental processes and disease due to its rapid development, optical transparency, and genetic tractability. Zebrafish models have been successfully used to study the activity of cathepsins in development and disease. researchgate.net The administration of fluorescently labeled Phe-Arg-FMK to zebrafish larvae could allow for real-time, in vivo imaging of cathepsin activity during development or in response to pathological stimuli.

Organoid Models: Organoids, three-dimensional cell cultures that mimic the structure and function of organs, represent a cutting-edge experimental system. nih.gov Human organoid models of the gut, for example, have been used to study the complex processing of prohormones by various proteases. nih.gov The application of Phe-Arg-FMK to specific organoid models, such as those derived from tumors, could provide invaluable insights into the role of target proteases in a more physiologically relevant human context.

Exploration of Novel Therapeutic Hypotheses (excluding direct clinical trial focus)

The ability of this compound to selectively inhibit specific proteases has led to the exploration of novel therapeutic hypotheses beyond its well-established role as a cathepsin inhibitor in inflammatory and arthritic conditions.

One of the most compelling novel applications is in the context of parasitic diseases. Research has shown that a derivative of Phe-Arg-FMK, Z-Phe-Arg-FMK, is a potent inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org This finding opens up a new therapeutic avenue for a neglected tropical disease by targeting a crucial parasite enzyme.

Furthermore, studies on related peptidyl FMKs have suggested broader therapeutic potential. For example, the observation that the related compound, Z-Phe-Ala-FMK, can inhibit the NF-κB signaling pathway suggests that the therapeutic effects of these compounds may not be solely due to direct cathepsin inhibition. researchgate.net This opens up the hypothesis that Phe-Arg-FMK could have anti-inflammatory and immunomodulatory effects through multiple mechanisms.

The upregulation of certain cathepsins in various cancers has also made them attractive targets for anti-cancer therapies. researchgate.net Preclinical studies using broad-spectrum cathepsin inhibitors have shown efficacy in some tumor models. researchgate.net The specificity of Phe-Arg-FMK for certain cathepsins could offer a more targeted approach to inhibit tumor progression, invasion, and metastasis, forming the basis for novel cancer therapeutic hypotheses.

Unexplored Applications of Fluorinated Ketones in Other Biochemical Catalytic Systems

While the primary application of peptidyl fluoromethyl ketones has been the inhibition of proteases, the inherent reactivity of the fluorinated ketone moiety suggests that it could be adapted to target other classes of enzymes. The electrophilic nature of the ketone, enhanced by the adjacent fluorine atoms, makes it a versatile warhead for covalent modification of active site nucleophiles.

A notable example of this expanded application is the finding that a peptidyl FMK can act as a potent and selective irreversible inhibitor of a kinase enzyme, PKACα, by targeting a reactive cysteine residue in its binding site. nih.gov This demonstrates that the peptide scaffold can be modified to direct the fluoromethyl ketone warhead to enzymes other than proteases.

This opens up the intriguing possibility of designing novel inhibitors for a wide range of enzymes that utilize a nucleophilic cysteine in their catalytic mechanism, such as certain phosphatases, acetyltransferases, and deubiquitinases. By systematically altering the peptide recognition sequence of a compound like this compound, it may be possible to create a new generation of probes and inhibitors for these important enzyme families.

Furthermore, the unique chemical properties of fluorinated ketones are being explored in the development of catalysts for organic synthesis, such as in oxidation reactions. acs.org While distinct from direct enzymatic inhibition, this highlights the broader chemical versatility of this functional group. The reactivity of α-fluoroketones with pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as transaminases, has also been investigated, revealing a biocatalytic hydrodefluorination activity. researchgate.net These studies underscore the potential for fluorinated ketones to interact with and be processed by a wider range of biochemical catalytic systems than previously appreciated.

Q & A

Q. What is the mechanism of action of phenylalanylarginine fluoromethyl ketone in caspase inhibition, and how can researchers validate its irreversible binding properties?

this compound acts as an irreversible caspase inhibitor by covalently modifying the active-site cysteine through its fluoromethyl ketone moiety. To validate irreversible binding, researchers should:

  • Perform time-dependent enzyme inactivation assays using recombinant caspases (e.g., caspase-3, -8) and monitor residual activity via fluorogenic substrates (e.g., Ac-DEVD-AMC).
  • Use mass spectrometry to confirm covalent adduct formation between the inhibitor and caspase active sites.
  • Compare inhibition kinetics with reversible inhibitors (e.g., Ac-DEVD-CHO) to distinguish irreversible vs. competitive mechanisms .

Q. How can researchers assess the selectivity of this compound across caspase isoforms and related proteases?

Selectivity profiling requires:

  • Enzyme panels : Test inhibitory activity against a broad range of caspases (e.g., caspase-1, -3, -6, -8, -9) and structurally similar proteases (e.g., calpains, cathepsins) at physiological pH.
  • Cellular assays : Combine with genetic knockout models (e.g., CRISPR-Cas9-mediated caspase deletion) to isolate target-specific effects in apoptosis assays.
  • Structural analysis : Use molecular docking to evaluate binding affinity differences across caspase active sites .

Q. What are the standard protocols for preparing and handling this compound in cell-based assays?

Key methodological considerations include:

  • Solubility : Dissolve in dimethylformamide (DMF) at ≤10 mM stock concentrations to avoid solvent toxicity.
  • Working concentrations : Use 10–50 µM in cell culture, validated via dose-response curves (e.g., measuring IC50 in apoptosis assays).
  • Controls : Include DMF-only vehicle controls and caspase-activation positive controls (e.g., staurosporine).
  • Storage : Aliquot and store at −20°C to prevent hydrolysis of the fluoromethyl ketone group .

Advanced Research Questions

Q. How can researchers optimize this compound for in vivo studies, considering its pharmacokinetic limitations?

Strategies to enhance bioavailability and stability:

  • Formulation : Use liposomal encapsulation or PEGylation to improve plasma half-life.
  • Metabolic stability : Assess hepatic clearance using microsomal assays and modify the peptide backbone to reduce proteolytic degradation.
  • Biodistribution : Track tissue penetration via radiolabeled analogs (e.g., ^14C-labeled inhibitor) in rodent models .

Q. What experimental approaches resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies may arise from:

  • Hydration state : Fluoromethyl ketones partially hydrate in aqueous buffers, reducing electrophilicity. Use ^19F NMR to quantify hydration levels under assay conditions.
  • Buffer composition : Varying pH (7.4 vs. 6.8) and ionic strength alter enzyme kinetics. Standardize assays using HEPES (pH 7.4) and 100 mM NaCl.
  • Enzyme source : Compare commercial recombinant caspases with endogenous enzymes isolated from cell lysates .

Q. How can researchers design experiments to evaluate synergistic effects between this compound and other apoptosis modulators?

A systematic approach involves:

  • Dose matrices : Test combinations with BH3 mimetics (e.g., ABT-737) or IAP antagonists using factorial design.
  • Synergy scoring : Apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy).
  • Mechanistic validation : Assess mitochondrial membrane depolarization (JC-1 staining) and cytochrome c release via Western blot .

Q. What methodologies validate the specificity of this compound in complex biological systems (e.g., primary cells vs. immortalized lines)?

To address off-target effects:

  • Activity-based protein profiling (ABPP) : Use fluorophosphonate-based probes to identify non-caspase targets.
  • Transcriptomic analysis : Compare gene expression changes in inhibitor-treated vs. caspase-knockout cells.
  • Phenotypic rescue : Reintroduce active-site cysteine mutants (e.g., caspase-3 C163A) to confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.